molecular formula C20H16ClFN4O4 B11635378 N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide

N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide

Cat. No.: B11635378
M. Wt: 430.8 g/mol
InChI Key: SVNKYZJUZXETJS-YSURURNPSA-N
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Description

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide is a complex organic compound that features a combination of aromatic rings, halogenated pyrimidine, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: Halogenated pyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics or as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16ClFN4O4

Molecular Weight

430.8 g/mol

IUPAC Name

N-[(E)-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-ethoxyphenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C20H16ClFN4O4/c1-2-29-17-9-12(10-24-26-18(28)13-4-6-14(27)7-5-13)3-8-16(17)30-19-15(22)11-23-20(21)25-19/h3-11,27H,2H2,1H3,(H,26,28)/b24-10+

InChI Key

SVNKYZJUZXETJS-YSURURNPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OC3=NC(=NC=C3F)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC3=NC(=NC=C3F)Cl

Origin of Product

United States

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